L-Lysine-15N2,d9 (dihydrochloride)
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Overview
Description
L-Lysine-15N2,d9 (dihydrochloride) is a stable isotope-labeled compound. It is a derivative of L-Lysine, an essential amino acid, where the nitrogen atoms are labeled with nitrogen-15 and the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-15N2,d9 (dihydrochloride) involves the incorporation of nitrogen-15 and deuterium into the L-Lysine moleculeThe final product is then converted into its dihydrochloride form to enhance its stability and solubility .
Industrial Production Methods: Industrial production of L-Lysine-15N2,d9 (dihydrochloride) involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications .
Chemical Reactions Analysis
Types of Reactions: L-Lysine-15N2,d9 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives .
Scientific Research Applications
L-Lysine-15N2,d9 (dihydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Used in labeling studies to track the incorporation of lysine into proteins and other biomolecules.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new drugs and therapeutic agents, as well as in quality control processes
Mechanism of Action
The mechanism of action of L-Lysine-15N2,d9 (dihydrochloride) involves its incorporation into biological systems as a labeled amino acid. The nitrogen-15 and deuterium labels allow researchers to track the compound’s movement and transformation within the system. This provides valuable information about the metabolic pathways and molecular targets involved in various biological processes .
Comparison with Similar Compounds
L-Lysine-15N2 (dihydrochloride): Labeled with nitrogen-15 but not deuterium.
L-Lysine-d9 (dihydrochloride): Labeled with deuterium but not nitrogen-15.
L-Lysine (dihydrochloride): Unlabeled version of L-Lysine
Uniqueness: L-Lysine-15N2,d9 (dihydrochloride) is unique due to its dual labeling with both nitrogen-15 and deuterium. This dual labeling provides enhanced sensitivity and specificity in tracing studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C6H16Cl2N2O2 |
---|---|
Molecular Weight |
230.15 g/mol |
IUPAC Name |
(2S)-2,6-bis(15N)(azanyl)-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2,5D,7+1,8+1;; |
InChI Key |
JBBURJFZIMRPCZ-OLOHBTBYSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[15NH2])[15NH2].Cl.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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